Cyclo(Phe-Gly)

Beschreibung

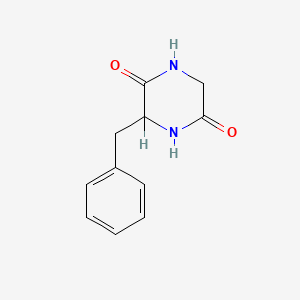

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOJHXFWJFSFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964640 | |

| Record name | 3-Benzyl-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5037-75-2 | |

| Record name | 3-Benzyl-piperazine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Potential

Anticancer and Antitumor Activities

The piperazine-2,5-dione scaffold is recognized as a significant pharmacophore, exhibiting a range of bioactive properties, including anticancer activities. nih.gov This core structure is a versatile framework that allows for diverse structural modifications, leading to compounds that can interact with various biological targets. nih.gov The inherent stability of the cyclic peptide structure of piperazine-2,5-diones makes them more resistant to enzymatic degradation compared to their linear counterparts, a favorable characteristic for drug development. nih.gov

Research into derivatives of 3-Benzyl-piperazine-2,5-dione has revealed several mechanisms through which these compounds exert their anticancer effects. These mechanisms, while not directly documented for 3-Benzyl-piperazine-2,5-dione, are indicative of the potential pathways that could be modulated by this class of compounds.

A primary mechanism by which many anticancer agents function is through the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. Studies on various piperazine-2,5-dione derivatives have consistently shown these effects. For instance, novel 3,6-diunsaturated 2,5-diketopiperazine derivatives have been shown to induce apoptosis in cancer cells. mdpi.com One particularly potent derivative blocked cell cycle progression in the G2/M phase in both A549 (lung cancer) and HeLa (cervical cancer) cell lines. mdpi.com Similarly, other piperazine (B1678402) derivatives have been found to induce cell cycle arrest at the G1/S phase. nih.gov The induction of apoptosis is a critical endpoint for many of these compounds, often confirmed through the detection of DNA fragmentation and the activation of key proteins in the apoptotic cascade. mdpi.comnih.gov For example, treatment of gastric cancer cells with a novel bis(4-hydroxy benzyl) piperazine-2,5-dione derivative led to an investigation of its role in inducing apoptosis through the expression of critical caspases. mui.ac.ir

The inhibition of cancer cell growth, or proliferation, is a hallmark of potential anticancer compounds. The piperazine-2,5-dione class has demonstrated significant anti-proliferative activity against a range of human cancer cell lines. nih.gov For example, tryptamine-piperazine-2,5-dione conjugates showed potent and selective inhibitory activities against pancreatic cancer cell lines. nih.gov The anti-proliferative effects are typically quantified by determining the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of the cells. Various derivatives have shown IC50 values in the low micromolar range against different cancer cell lines. mdpi.com

The process of apoptosis is tightly regulated by the expression of various genes. Piperazine-2,5-dione derivatives have been shown to modulate the transcription of these critical genes. In a study on a derivative of 3-benzyl-piperazine-2,5-dione in colorectal cancer cells, researchers observed a significant increase in the transcription of pro-apoptotic genes such as p53, caspase-3 (cas3), and caspase-8 (cas8). nih.gov Concurrently, the expression levels of anti-apoptotic genes like BCL2 were found to be decreased in the presence of the compound. nih.gov This modulation of gene expression shifts the balance within the cancer cell, favoring cell death.

While specific efficacy data for 3-Benzyl-piperazine-2,5-dione against a wide array of cancer types is not available, research on its derivatives provides insight into the potential spectrum of activity. The following table summarizes the demonstrated activity of various piperazine-2,5-dione derivatives against specific cancer cell lines.

| Cancer Type | Cell Line(s) | Observed Effect of Derivatives | Reference |

|---|---|---|---|

| Pancreatic Cancer | AsPC-1, SW1990, HPAC | Inhibition of cell proliferation, decreased phosphorylation of ERK and AKT. | nih.gov |

| Breast Cancer | MCF-7 | Induction of cell cycle arrest and apoptosis. | nih.govmdpi.com |

| Lung Cancer | A549 | Inhibition of proliferation, induction of apoptosis and cell cycle arrest. | mdpi.com |

| Colorectal Cancer | CL40 | Induction of apoptosis and modulation of apoptosis-related gene transcription. | nih.gov |

| Gastric Cancer | Not specified | Investigation of apoptosis induction via caspase expression. | mui.ac.ir |

| Prostate Cancer | DU-145, PC-3 | Cytotoxicity and induction of apoptosis. | researchgate.net |

| Leukemia | Not specified in results | General anticancer potential of the compound class is noted, but specific data against leukemia cell lines for this specific compound is not available in the provided search results. | N/A |

The signaling pathways driven by proteins such as Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT) are crucial for the survival and proliferation of cancer cells. The disruption of these pathways is a key strategy in modern cancer therapy. Research on tryptamine-piperazine-2,5-dione conjugates has shown that these compounds can significantly decrease the phosphorylation of both ERK and AKT in pancreatic cancer cells. nih.gov Phosphorylation is a key step in the activation of these proteins, so its reduction leads to the inactivation of these pro-survival pathways. This disruption, in turn, can lead to an increase in cleaved PARP, a marker of apoptosis. nih.gov While not demonstrated for 3-Benzyl-piperazine-2,5-dione itself, this provides a plausible mechanism for the anticancer activity of the broader class of compounds.

Mechanisms of Action in Cancer Cell Lines

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Anthelmintic)

The piperazine-2,5-dione core is a recognized pharmacophore in the development of agents with a wide spectrum of biological activities, including antimicrobial properties. nih.govnih.gov Research has shown that various derivatives of this scaffold exhibit antibacterial, antifungal, and antiviral effects. nih.govnih.govnih.gov

Specifically, 3-Benzyl-piperazine-2,5-dione, also known as cyclo(Gly-Phe), has been identified as an algicidal compound produced by the freshwater bacterium Aeromonas sp. strain GLY-2107. sjtu.edu.cnnih.gov Studies have demonstrated its potent activity against the bloom-forming cyanobacterium Microcystis aeruginosa. sjtu.edu.cnnih.govresearchgate.net The concentration required for 50% maximal effect (EC50) of 3-Benzyl-piperazine-2,5-dione against M. aeruginosa was determined to be 4.72 μg/ml. sjtu.edu.cnscience.govscience.govscience.govscience.gov While this highlights its antibacterial (specifically anticyanobacterial) potential, another compound co-isolated, 3-methylindole, showed even stronger activity. sjtu.edu.cn The production of 3-Benzyl-piperazine-2,5-dione by Aeromonas sp. appears to be regulated by a quorum-sensing (QS) mechanism, specifically negatively controlled by N-butyryl-homoserine lactone (C4-HSL). sjtu.edu.cnijournals.cnnih.gov

While direct evidence for the antifungal, broad-spectrum antiviral, or anthelmintic properties of 3-Benzyl-piperazine-2,5-dione is limited in the reviewed literature, the general class of piperazine-2,5-diones is known to possess these capabilities. nih.govnih.gov For instance, certain piperazine-based polymers have shown activity against the fungus Candida albicans. nih.gov

Mechanisms of Antimicrobial Action

The precise mechanisms through which 3-Benzyl-piperazine-2,5-dione exerts its antimicrobial effects are not fully elucidated. However, research into the broader piperazine and diketopiperazine classes provides some insights.

For some piperazine derivatives, the antimicrobial mechanism involves targeting the bacterial cytoplasmic membrane, leading to the leakage of internal components and subsequent cell death. nih.gov Another related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was observed to cause a hollowing of the bacterial cytoplasm without disintegrating the cell membrane, suggesting it affects intracellular functions after uptake. mdpi.com Its structural similarity to quinolone-based antimicrobial agents points towards a possible mechanism involving the inhibition of microbial topoisomerases like DNA gyrase, which are essential for DNA replication and transcription. mdpi.com

A prevalent mechanism for diketopiperazines is the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. nih.govwikipedia.org The parent compound, 2,5-piperazinedione, has been shown to inhibit the production of QS-dependent virulence factors in Pseudomonas aeruginosa by interfering with the binding of the natural ligand to its receptor protein. nih.gov Given that the production of 3-Benzyl-piperazine-2,5-dione itself is regulated by QS, it is plausible that its mode of action also involves the modulation of these signaling pathways in target microbes. sjtu.edu.cnnih.gov

Efficacy against Resistant Strains (e.g., Pseudomonas aeruginosa, Escherichia coli)

The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antimicrobial agents. Piperazine derivatives have shown potential in this area. For example, piperazine-based polymers have demonstrated significant antimicrobial activity against Escherichia coli. nih.gov Furthermore, specific arylpiperazines have been found to reverse multidrug resistance in E. coli that overexpress efflux pumps, a common resistance mechanism. nih.gov

The parent scaffold, 2,5-piperazinedione, effectively reduces the production of virulence factors in Pseudomonas aeruginosa PAO1, a strain known for its resistance. nih.gov It significantly decreased proteolytic and elastolytic activity and the production of pyocyanin (B1662382) and extracellular polymeric substances (EPS), which are crucial for its pathogenicity and biofilm formation. nih.gov While direct studies on 3-Benzyl-piperazine-2,5-dione against resistant strains of P. aeruginosa or E. coli are not prominent in the search results, the activity of its parent compound and other derivatives against these challenging pathogens suggests a promising area for future investigation.

Neuroprotective and Neurobiological Effects

The diketopiperazine scaffold is considered a promising motif for the development of therapeutic agents targeting the central nervous system (CNS). nih.gov These compounds are often stable against proteolysis and can cross the blood-brain barrier, making them suitable candidates for treating neurological disorders. nih.govnih.govwikipedia.org The class of 2,5-diketopiperazines is noted for its neuroprotective and nootropic (cognition-enhancing) activities. nih.gov

While specific studies on the neuroprotective effects of 3-Benzyl-piperazine-2,5-dione are not detailed in the provided search results, derivatives have been explored for this purpose. For instance, derivatives of cyclo(L-His-L-Pro), a related DKP, have been extensively studied for treating neurodegeneration. wikipedia.org Furthermore, niosomal formulations of piperazine-2,5-diones are being investigated to enhance their ability to cross the blood-brain barrier, suggesting they could be a promising treatment option for neurological conditions. nih.gov

Modulation of Neuronal Excitability and Ion Channels (e.g., Kv1.4)

Information directly linking 3-Benzyl-piperazine-2,5-dione to the modulation of neuronal excitability or specific ion channels like Kv1.4 is currently scarce in the available literature. The modulation of voltage-gated potassium (Kv) channels is a known therapeutic strategy for various neurological disorders. However, there is no direct evidence from the search results to suggest that 3-Benzyl-piperazine-2,5-dione acts on the Kv1.4 channel.

Reduction of Oxidative Stress and Enhancement of Antioxidant Enzymes

The general class of piperazine-2,5-diones has been associated with antioxidative properties. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects with antioxidants, is implicated in neurodegenerative diseases. researchgate.net

In the context of its algicidal activity, 3-Benzyl-piperazine-2,5-dione's mechanism may involve inducing oxidative stress in the target organism. Treatment of M. aeruginosa with extracellular substances from bacteria that produce such compounds led to an increase in superoxide (B77818) dismutase activity and malondialdehyde content, which are indicators of oxidative stress. researchgate.net Conversely, some compounds are developed for their ability to reduce oxidative stress. For example, amentoflavone, another natural product, is suggested to protect hippocampal neurons through anti-inflammatory and antioxidative pathways. researchgate.net While the direct effect of 3-Benzyl-piperazine-2,5-dione on neuronal oxidative stress has not been established, the antioxidative potential of the broader DKP class suggests this as a possible area of pharmacological relevance. nih.gov

Other Biological Activities

The anti-inflammatory potential of piperazine-2,5-dione derivatives has been investigated, though with varied results. A study examining a series of variously substituted piperazine-2,5-dione derivatives for their ability to affect cartilage regeneration and inflammation found their biological activity to be insignificant in the assays performed. nih.gov Specifically, these compounds did not reduce the activity of the pro-inflammatory transcription factor NF-κB at a concentration of 10 µM. nih.gov

In contrast, research on other related structures, such as dibenzyl dipiperazine salts, has shown anti-inflammatory effects. nih.gov Similarly, certain N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones, which feature a piperidone core, displayed potent anti-inflammatory activity by inhibiting the production of several pro-inflammatory mediators. These findings suggest that the anti-inflammatory properties of piperazine-based compounds are highly dependent on their specific substitution patterns.

The core structure of 3-Benzyl-piperazine-2,5-dione is found in compounds with recognized anticonvulsant properties. Research into hybrid compounds containing a pyrrolidine-2,5-dione fragment, which is structurally related to piperazine-2,5-dione, has yielded broad-spectrum anticonvulsants. nih.gov For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has demonstrated potent protection in various animal models of seizures. nih.gov

A key mechanism for anticonvulsant activity is the modulation of neuronal voltage-sensitive sodium channels. A study on 3-Benzyl-3-ethyl-2-piperidinone (3-BEP), a close structural analog of 3-Benzyl-piperazine-2,5-dione, revealed that it modulates sodium channels in a voltage- and concentration-dependent manner. nih.gov This compound decreased sodium currents in cultured rat hippocampal neurons, suggesting a mechanism that diminishes neuronal excitability. nih.gov The study found that 3-BEP shifted the steady-state inactivation of sodium channels and slowed the recovery from inactivation. nih.gov This interaction with sodium channels points to a plausible mechanism for the anticonvulsant effects observed in related compounds.

In addition to sodium channel modulation, effects on GABAergic systems are crucial for anticonvulsant action. The aforementioned study on 3-Benzyl-3-ethyl-2-piperidinone (3-BEP) also highlighted its role in potentiating GABA-mediated chloride currents, indicating modulation of GABA-A receptors. nih.gov This dual action of modulating both sodium channels and GABA-A receptors suggests that such compounds may prevent seizures by both enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability. nih.gov

Furthermore, studies on other related structures, such as 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives, have shown an affinity for both voltage-gated sodium and L-type calcium channels. mdpi.com This suggests that the broader class of compounds may exert their anticonvulsant effects through multiple ion channel interactions.

| Compound | Mechanism of Action | Experimental Model | Key Findings | Reference |

| 3-Benzyl-3-ethyl-2-piperidinone (3-BEP) | Modulation of voltage-dependent sodium channels and potentiation of GABA-A receptor-mediated currents. | Cultured rat hippocampal neurons. | Decreased sodium currents, shifted steady-state inactivation, and slowed recovery from inactivation. | nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives | Interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. | In vitro binding assays. | Affinity for both sodium and calcium channels, suggesting a multi-target anticonvulsant mechanism. | mdpi.com |

The potential for 3-Benzyl-piperazine-2,5-dione and related compounds to alleviate pain has also been explored. Research on new derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides revealed significant antinociceptive activity in a formalin model of tonic pain. mdpi.com The analgesic properties of these compounds are thought to be linked to their interaction with neuronal ion channels.

Similarly, a study on dibenzyl dipiperazine diquaternary ammonium (B1175870) salts reported analgesic activities. nih.gov The structure-activity relationship studies indicated that the nature of the aromatic substituents significantly influences the analgesic potency. These findings suggest that the piperazine core, and by extension the piperazine-2,5-dione scaffold, could be a valuable template for the development of novel analgesic agents.

Antifouling Properties

Marine biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, poses significant economic and operational challenges. The development of effective and environmentally benign antifouling agents is a key area of research. Piperazine-2,5-diones, as a class of compounds, have been identified as possessing antifouling properties. nih.gov

A study focused on the design and synthesis of soluble 2,5-diketopiperazine derivatives evaluated their potential as antifouling agents against the barnacle Balanus amphitrite and the bryozoan Bugula neritina. rsc.org The research revealed that several derivatives exhibited significant antifouling activity, in some cases surpassing that of the natural product cyclo-(L-Phe-L-Pro). rsc.org

The results indicated that the antifouling efficacy is highly dependent on the specific substitutions on the diketopiperazine core. For example, compound 3d in the study demonstrated potent activity against both tested species with low toxicity. rsc.org

| Compound | EC50 against Balanus amphitrite (μg/mL) | EC50 against Bugula neritina (μg/mL) |

|---|---|---|

| 3a | 2.5 | 11.3 |

| 3b | 3.2 | >25 |

| 3c | >25 | 17.2 |

| 3d | 1.6 | 3.1 |

| 3i | >25 | 2.3 |

| 3l | 25.0 | >25 |

| 3m | 18.5 | >25 |

These findings underscore the potential of the piperazine-2,5-dione scaffold, including structures like 3-Benzyl-piperazine-2,5-dione, as a template for developing novel antifouling agents. The specific activity of 3-Benzyl-piperazine-2,5-dione itself would require direct testing, but the strong performance of its structural analogues is promising.

Anti-PAI-1 Properties

| Compound | PAI-1 Inhibitory Activity (IC50, μM) |

|---|---|

| Compound 2 | 18 |

| Compound 39 | 0.8 |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituents on Biological Activity

The biological profile of 3-Benzyl-piperazine-2,5-dione derivatives can be significantly altered by modifying the substituents on the piperazine (B1678402) ring.

The benzyl (B1604629) group at the C-3 position is a crucial determinant of the compound's biological activity, primarily through its aromatic and hydrophobic contributions. cymitquimica.com Studies on related diketopiperazines have shown that the nature of aromatic and heteroaromatic substituents profoundly influences their therapeutic potential, particularly in cancer research.

For instance, in a series of 1-allyl-3,6-disubstituted-2,5-diketopiperazines, the substitution pattern on the aromatic rings was critical for anticancer activity. While compounds with electron-withdrawing groups on the phenyl ring at the C-3 position showed poor activity, the introduction of electron-rich heteroaromatic rings like furan (B31954) and thiophene (B33073) resulted in compounds with moderate to good activity against A549 and HeLa cancer cell lines. mdpi.com

Table 1: Anticancer Activity of Selected 3,6-Disubstituted 2,5-Diketopiperazine Analogues Data sourced from research on 1-allyl-3,6-disubstituted-2,5-diketopiperazines, demonstrating the influence of C-3 substituents.

| Compound | C-3 Substituent | C-6 Substituent | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| 8 | Furan-2-ylmethylene | (Z)-2-methoxybenzylidene | 7.3 | 11.2 |

| 9 | Thiophen-2-ylmethylene | (Z)-2-methoxybenzylidene | 3.7 | 6.5 |

| 11 | Naphthalen-1-ylmethylene | (Z)-2-methoxybenzylidene | 6.4 | 10.5 |

Furthermore, the presence of phenyl rings at the 3- and 6-positions can facilitate the formation of specific structures through π-stacking interactions. nih.gov In some contexts, however, this can lead to compounds with modest anticancer properties. nih.gov The substitution of a simple phenyl ring with other cyclic moieties, such as an imidazole (B134444), can alter these interactions and biological outcomes. nih.gov Research into tryptamine-piperazine-2,5-dione conjugates has also indicated that substitutions on the benzyl group play a vital role in modifying the inhibitory potency against pancreatic cancer cells. nih.gov

In the broader family of piperazine-2,5-diones, naturally occurring compounds with alkyl substitutions, such as 3,6-bis(2-methylpropyl)-2,5-piperazinedione (Cyclo(L-Leu-L-Leu)) produced by bacteria, exhibit distinct biological activities. ijpbs.com This highlights that the size, branching, and nature of alkyl substituents are key factors in modulating the biological effects of the piperazinedione core.

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical parameter influencing how 3-Benzyl-piperazine-2,5-dione analogues interact with biological systems. The parent compound has a calculated XLogP3 value of 0.3, indicating moderate lipophilicity. nih.gov

The hydrophobic nature of the benzyl group and other substituents is essential for interactions with non-polar pockets in target proteins. nih.gov However, an imbalance in lipophilicity can be detrimental. For example, certain piperazine-2,5-diones bearing phenyl rings at both the 3- and 6-positions have exhibited low lipo-solubility, which has hindered their further development as potential anticancer agents. nih.gov

The 3-Benzyl-piperazine-2,5-dione molecule contains at least one chiral center at the C-3 position, meaning it can exist as different stereoisomers (enantiomers or diastereomers). The specific spatial arrangement of the atoms is often critical for biological activity, as molecular targets like enzymes and receptors are themselves chiral.

The synthesis and study of specific isomers, such as (R)-3-Benzylpiperazine-2,5-dione and (3S,6S)-3-Benzyl-6-methylpiperazine-2,5-dione, underscore the importance of stereochemistry in this class of compounds. bldpharm.comnih.gov Research on the related compound (S)-3-Isopropyl-2,5-piperazinedione highlights that its specific chiral configuration is key to its ability to fit into the active sites of its molecular targets to modulate their activity. This principle directly applies to 3-benzyl-piperazine-2,5-dione, where different isomers are expected to exhibit distinct biological profiles and potencies due to differences in how they bind to their respective biological targets.

Conformational Rigidity and Interaction with Biological Targets

A defining feature of the piperazine-2,5-dione scaffold is its conformational rigidity. nih.gov Unlike their flexible linear peptide counterparts, the cyclic structure restricts the number of possible conformations the molecule can adopt. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity. nih.gov This rigidity, combined with the potential for diverse substitutions, allows the scaffold to interact with a wide array of biological targets, contributing to the broad spectrum of biological activities observed for this class of compounds, including anticancer and antiviral effects. nih.gov

Rational Design of 3-Benzyl-piperazine-2,5-dione Analogues for Enhanced Efficacy and Reduced Toxicity

The 3-Benzyl-piperazine-2,5-dione scaffold serves as a valuable starting point for the rational design of new therapeutic agents. By understanding the SAR, chemists can systematically modify the structure to improve potency and selectivity while minimizing toxicity.

Several strategies have been employed:

Hybridization: Combining the piperazine-dione core with other pharmacologically active motifs has yielded promising results. For instance, creating hybrid molecules between benzofuran (B130515) and piperazine has led to the development of potent and selective CDK2 inhibitors for cancer therapy. nih.gov

Scaffold Decoration: Starting with a core hit from a high-throughput screen, researchers can explore the SAR by synthesizing a library of analogues with varied substituents. This approach was used to develop inhibitors of cyclin-dependent kinase 5 (cdk5), a target in neurodegenerative diseases. researchgate.net

Bioisosteric Replacement: Replacing parts of the molecule with fragments that have similar physical or chemical properties can lead to improved compounds. For example, replacing a phenyl ring with a different aromatic system or altering linker atoms can fine-tune the molecule's activity, as seen in the development of various kinase inhibitors. mdpi.comunisi.it

The ultimate goal of these design strategies is to create analogues with enhanced interaction with their intended biological target and improved pharmacokinetic properties, leading to more effective and safer medicines. mdpi.comnih.govnih.gov

Computational and Theoretical Approaches in SAR

Computational and theoretical methods are indispensable tools in modern drug discovery, providing deep insights into the structure-activity relationships (SAR) of bioactive molecules. For 3-Benzyl-piperazine-2,5-dione and its analogs, these approaches are crucial for identifying potential biological targets, predicting binding affinities, and optimizing drug-like properties, thereby accelerating the development of new therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Benzyl-piperazine-2,5-dione, molecular docking is employed to identify potential protein targets and to estimate the binding affinity, which is often expressed as a binding energy score.

The process involves preparing a 3D structure of the ligand (3-Benzyl-piperazine-2,5-dione or its derivatives) and a 3D structure of the target protein. The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, studies on similar piperazine-containing compounds have utilized molecular docking to explore their binding modes with various enzymes and receptors. nih.govnih.gov The binding energy, calculated in kcal/mol, provides a quantitative measure of the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable complex and potentially higher biological activity.

Table 1: Representative Molecular Docking Data of 3-Benzyl-piperazine-2,5-dione Analogs against a Hypothetical Kinase Target

| Compound/Analog | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| 3-Benzyl-piperazine-2,5-dione | -7.2 | LEU83, LYS33, ASP145 | 2 |

| Analog 1 (4-Fluoro-benzyl) | -7.5 | LEU83, LYS33, ASP145, PHE80 | 3 |

| Analog 2 (4-Methoxy-benzyl) | -7.0 | LEU83, LYS33 | 2 |

| Analog 3 (3,4-Dichloro-benzyl) | -8.1 | LEU83, LYS33, ASP145, CYS81 | 4 |

Note: The data in this table is illustrative and intended to represent typical findings from molecular docking studies.

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. These calculations are used to determine molecular geometries, charge distributions, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests a more reactive molecule.

For 3-Benzyl-piperazine-2,5-dione and its derivatives, DFT calculations can elucidate how different substituents on the benzyl ring affect the electronic properties and, consequently, the biological activity of the compound. beilstein-journals.orgbohrium.com

Table 2: Representative DFT Calculation Results for 3-Benzyl-piperazine-2,5-dione and Analogs

| Compound/Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 3-Benzyl-piperazine-2,5-dione | -6.5 | -1.2 | 5.3 |

| Analog 1 (4-Nitro-benzyl) | -7.1 | -2.0 | 5.1 |

| Analog 2 (4-Amino-benzyl) | -5.9 | -0.8 | 5.1 |

| Analog 3 (4-Hydroxy-benzyl) | -6.2 | -1.0 | 5.2 |

Note: The data in this table is illustrative and based on general trends observed in DFT studies of similar aromatic compounds.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 3-Benzyl-piperazine-2,5-dione, MD simulations can provide insights into the stability of the ligand-protein complex identified through molecular docking, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction.

An MD simulation starts with the docked complex and simulates its behavior over a period of nanoseconds. The trajectory of the simulation provides detailed information on the dynamics of the system, including the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. nih.gov

Table 3: Representative Molecular Dynamics Simulation Parameters for a 3-Benzyl-piperazine-2,5-dione-Protein Complex

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |

| Average Protein RMSD | 1.5 Å | Indicates a stable protein backbone during the simulation. |

| Average Ligand RMSD | 0.8 Å | Shows the ligand remains stably bound in the active site. |

| Key Residue RMSF > 2.0 Å | LYS33, GLU51 | Highlights flexible residues that may be important for binding. |

Note: The data in this table is representative of typical results obtained from MD simulations.

The early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical in drug discovery to avoid late-stage failures. Computational models are widely used to predict these drug-like properties based on the molecular structure of a compound. For 3-Benzyl-piperazine-2,5-dione, these predictions can help assess its potential as a drug candidate.

Various computational tools and online servers are available to calculate physicochemical properties and predict ADME parameters based on established rules like Lipinski's Rule of Five. These rules provide a general guideline for the oral bioavailability of a drug. nih.govresearchgate.net

Table 4: Predicted Physicochemical and Drug-like Properties of 3-Benzyl-piperazine-2,5-dione

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 204.22 g/mol nih.gov | < 500 | Yes |

| LogP (Octanol/Water Partition Coefficient) | 0.3 nih.gov | < 5 | Yes |

| Hydrogen Bond Donors | 2 nih.gov | < 5 | Yes |

| Hydrogen Bond Acceptors | 2 nih.gov | < 10 | Yes |

| Polar Surface Area (PSA) | 58.2 Ų nih.gov | < 140 Ų | Yes |

| Rotatable Bonds | 2 | < 10 | Yes |

Source: Data obtained from PubChem. nih.gov

Biosynthesis and Natural Product Origins

Occurrence of (S)-3-Benzylpiperazine-2,5-dione in Natural Sources

The (S)-3-Benzylpiperazine-2,5-dione isomer, derived from the cyclization of glycine (B1666218) and L-phenylalanine, is a metabolite found across different biological kingdoms, including fungi, bacteria, and plants.

Fungi, particularly from the genera Aspergillus and Penicillium, are prolific producers of diverse cyclodipeptides. frontiersin.orgnih.gov The compound 3-Benzyl-piperazine-2,5-dione has been isolated from various fungal species. For instance, it has been identified as a metabolite of Aspergillus fumigatus. nih.gov Marine-derived fungi have also been identified as a rich source of these compounds. frontiersin.orgnih.gov For example, a new piperazine-2,5-dione, gliocladride, was isolated from the marine fungus Gliocladium sp. nih.gov

Table 1: Examples of Fungi Producing Piperazine-2,5-dione Derivatives

| Fungal Species | Compound Type | Reference |

| Aspergillus fumigatus | 3-Benzyl-piperazine-2,5-dione | nih.gov |

| Gliocladium sp. | Gliocladride (a piperazine-2,5-dione) | nih.gov |

| Aspergillus sclerotiorum | Speramide C, 3,21-epi-taichunamide F, 2-epi-amoenamide C | frontiersin.org |

| Penicillium sp. | Various cyclodipeptides | nih.gov |

Bacteria are another significant source of piperazine-2,5-diones. The genus Streptomyces is well-known for its production of a vast array of secondary metabolites, including cyclic dipeptides. researchgate.net For example, Streptomyces xanthophaeus is a known producer of antibiotic compounds. dsmz.de While the direct isolation of 3-benzyl-piperazine-2,5-dione from Streptomyces xanthophaeus is not explicitly detailed in the provided results, the genus is a known source of diverse diketopiperazines. researchgate.net Similarly, various marine-derived bacteria have been found to produce these compounds. mdpi.com For instance, cyclo-(l-Phe-l-Pro), a related diketopiperazine, has been isolated from a Bacillus strain. mdpi.com

Biosynthetic Pathways of Piperazine-2,5-diones

The biosynthesis of the piperazine-2,5-dione core structure is a fascinating process involving specific enzymatic machinery. mdpi.com

The fundamental building blocks of piperazine-2,5-diones are α-amino acids. whiterose.ac.ukresearchgate.net The formation of 3-benzyl-piperazine-2,5-dione, for instance, involves the condensation of glycine and phenylalanine. whiterose.ac.uk The diversity of naturally occurring piperazine-2,5-diones stems from the incorporation of various proteinogenic and non-proteinogenic amino acids. wikipedia.org The synthesis generally proceeds through the cyclodehydration of two amino acids to form a cyclic diamide. researchgate.net

Two primary enzymatic pathways are responsible for the biosynthesis of piperazine-2,5-diones in nature: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). mdpi.comnih.gov

Non-ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes that can synthesize peptides without the use of a ribosome and mRNA template. wikipedia.orgrug.nl NRPSs are particularly prevalent in fungi. nih.gov A typical NRPS module is responsible for the incorporation of a single amino acid and consists of several domains, including an adenylation (A) domain for amino acid activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for tethering the activated amino acid, and a condensation (C) domain for peptide bond formation. nih.gov The final step often involves a thioesterase (TE) domain that catalyzes the release of the peptide, which can occur through intramolecular cyclization to form a piperazine-2,5-dione. nih.gov

Cyclodipeptide Synthases (CDPSs): This family of enzymes utilizes aminoacyl-tRNAs (aa-tRNAs) as substrates, effectively hijacking them from the ribosomal protein synthesis machinery. rsc.orgwikipedia.org CDPSs are more commonly found in bacteria. nih.gov The catalytic cycle involves the sequential transfer of two aminoacyl moieties from their respective tRNAs to the enzyme, followed by an intramolecular cyclization to form the cyclodipeptide. wikipedia.org

Table 2: Comparison of NRPS and CDPS Pathways

| Feature | Non-ribosomal Peptide Synthetases (NRPSs) | Cyclodipeptide Synthases (CDPSs) |

| Substrate | Free amino acids | Aminoacyl-tRNAs (aa-tRNAs) |

| Enzyme Structure | Large, multi-modular enzymes | Smaller, single-domain enzymes |

| Prevalence | Primarily in fungi | Primarily in bacteria |

| Mechanism | Modular assembly line | Sequential transfer and cyclization |

Relationship to Other Natural Diketopiperazines (e.g., Thaxtomins, Phenylahistin, Plinabulin)

The simple scaffold of 3-Benzyl-piperazine-2,5-dione serves as a structural foundation for a variety of more complex and biologically active natural diketopiperazines. The diversity of these related compounds arises from the incorporation of different amino acid precursors and subsequent enzymatic modifications (tailoring reactions) such as hydroxylation, nitration, and prenylation. rsc.org

Thaxtomins: Thaxtomins are a family of phytotoxins produced by plant-pathogenic Streptomyces species, with Thaxtomin A being the most prominent. researchgate.nettandfonline.com These compounds are potent inhibitors of cellulose (B213188) biosynthesis in plants. researchgate.netnih.gov The core of Thaxtomin A is a diketopiperazine formed from L-phenylalanine and L-tryptophan. Its biosynthesis involves a complex pathway featuring NRPSs (TxtA and TxtB), a P450 monooxygenase (TxtC) for hydroxylation, and a unique nitric oxide synthase (TxtD) and P450 enzyme (TxtE) that work together to nitrate (B79036) the tryptophan residue. nih.govmdpi.com While sharing the L-phenylalanine-derived benzyl (B1604629) group with cyclo(Phe-Gly), Thaxtomin A is significantly more complex due to the nitrated and hydroxylated tryptophan-derived portion.

Phenylahistin and Plinabulin: Phenylahistin is a natural DKP metabolite isolated from the fungus Aspergillus ustus. wikipedia.orgnih.gov It features a more elaborate structure than cyclo(Phe-Gly), containing a dehydrohistidine residue. wikipedia.org Phenylahistin acts as a microtubule-binding agent and displays cytotoxic activity against various tumor cell lines. wikipedia.orgnih.gov

The natural product Phenylahistin served as the direct lead compound for the development of Plinabulin, a synthetic DKP derivative. nih.govnih.govacs.org Plinabulin was designed through structural modifications of Phenylahistin to optimize its anticancer properties, specifically its activity as a tubulin polymerization inhibitor. nih.govnih.gov Currently, Plinabulin is in late-stage clinical trials for the treatment of non-small cell lung cancer and chemotherapy-induced neutropenia. nih.govnih.govgoogle.com The journey from the natural product Phenylahistin to the clinical candidate Plinabulin exemplifies the value of natural DKPs in drug discovery. acs.org

This table summarizes the relationship between these compounds:

| Compound | Origin | Precursors / Core Structure | Key Structural Features | Biological Activity |

| 3-Benzyl-piperazine-2,5-dione | Natural (Streptomyces, Fungi) | cyclo(Phe-Gly) | Unsubstituted DKP ring with a benzyl group | Weak antagonistic activity against VEGFR2-CD, inhibitory against some cancer cells. chemfaces.com |

| Thaxtomin A | Natural (Streptomyces spp.) | cyclo(4-NO2-Trp-Phe) | Nitrated indole, N-methylation, hydroxylation | Phytotoxin, cellulose synthesis inhibitor. researchgate.nettandfonline.com |

| Phenylahistin | Natural (Aspergillus ustus) | DKP with dehydrohistidine | Isoprenylated dehydrohistidine moiety | Microtubule binding, cytotoxic. wikipedia.orgresearchgate.net |

| Plinabulin | Synthetic (derived from Phenylahistin) | Didehydropiperazine-2,5-dione | Modified imidazole (B134444) and benzyl groups | Potent tubulin polymerization inhibitor, anti-cancer. nih.govnih.govacs.org |

Biofocussed Chemoprospecting and Drug Discovery from Natural Products

The 2,5-diketopiperazine scaffold is recognized in medicinal chemistry as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. wustl.edu This makes DKPs and their derivatives highly attractive starting points for drug discovery programs. nih.gov

"Biofocussed chemoprospecting" is an efficient strategy for hit generation in drug discovery. tandfonline.comnih.gov This approach involves creating and screening libraries of compounds that have "bio-likeness" and synthetic accessibility as primary criteria. nih.gov The goal is to maximize physicochemical diversity and drug-like properties while keeping costs low. nih.gov

Libraries based on cyclic dipeptide scaffolds like 3-Benzyl-piperazine-2,5-dione are ideal for this approach. nih.gov By starting with a natural product-like core, chemists can synthesize a focused library of derivatives with diverse substitutions. This method has been shown to yield high hit rates in biological screens, comparable to more targeted approaches, but with the added benefit of potentially discovering new biological targets and mechanisms of action. nih.gov The development of Plinabulin from Phenylahistin is a prime example of this strategy, where a natural DKP was systematically modified to create a potent drug candidate. nih.govacs.org The inherent properties of the DKP ring, such as increased structural rigidity and stability against enzymatic degradation compared to linear peptides, further enhance their appeal for pharmaceutical development. rsc.org

Drug Delivery and Pharmaceutical Formulations

Strategies to Improve Bioavailability and Pharmacokinetic Properties

To augment the therapeutic viability of piperazine-2,5-dione derivatives, research focuses on strategies that improve their bioavailability and pharmacokinetic profiles. Low lipo-solubilities and modest anticancer properties have stalled further research into some related compounds. nih.gov Consequently, creating innovative lipophilic substances centered around the diketopiperazine ring is an area of growing interest. nih.govresearchgate.net A primary approach involves the use of nanocarrier systems, which can encapsulate the compound, altering its distribution and release characteristics within the body.

Niosomal and chitosan-based encapsulation are leading strategies being investigated to enhance the delivery of piperazine-2,5-dione compounds.

Niosomes are novel drug delivery systems composed of non-ionic surfactant vesicles. nih.gov These self-assembled bilayers show great promise as a platform for the efficient delivery of drug molecules. pharmaexcipients.comaminer.org Niosomes can improve the solubility and stability of encapsulated compounds, provide controlled release, and enhance the therapeutic performance of a drug by restricting its effects to target cells. nih.gov

Chitosan (B1678972) is a natural, biocompatible, and biodegradable polymer that is widely explored for drug delivery. mdpi.commdpi.com Its mucoadhesive properties are particularly effective for targeting mucosal tissues, which extends the contact time at absorption sites and can improve a drug's bioavailability. mdpi.commdpi.com Chitosan nanoparticles can encapsulate active compounds and deliver them to specific sites in the body with a controlled release profile. mdpi.com

Detailed findings from studies on a niosome-encapsulated 2,5-diketopiperazine (BHPPD) demonstrate the physical characteristics of these nano-formulations. The encapsulation process results in a larger particle size compared to the free compound but achieves high efficiency in trapping the drug within the vesicle. nih.gov

Table 1: Physicochemical Properties of Niosome-Encapsulated 2,5-Diketopiperazine (BHPPD) Formulations

Data sourced from a study on niosome-encapsulated 2,5-diketopiperazine (BHPPD). nih.gov

A significant hurdle in treating central nervous system (CNS) disorders is the blood-brain barrier (BBB), a highly selective border of endothelial cells that prevents most drugs from reaching the brain. nih.govnih.gov It is estimated that over 98% of small-molecule drugs are unable to cross the BBB. mdpi.com Advanced delivery systems are therefore critical for CNS-active compounds.

Niosomes are recognized as a promising nanocarrier to overcome this challenge. nih.gov They possess the ability to cross the BBB, potentially enhancing drug delivery to the brain. nih.gov This capability is a key reason for their investigation in the context of neurodegenerative diseases. pharmaexcipients.comaminer.org

Chitosan-based nanoparticles also show potential for brain drug delivery. mdpi.comnih.gov The structural similarity of chitosan to hyaluronic acid, a component of the neural extracellular matrix, may facilitate its entry into brain cells. mdpi.com In vivo studies have confirmed that chitosan nanoparticles have the potential to cross the BBB. mdpi.com Furthermore, intranasal administration of chitosan nanoparticles is being explored as a non-invasive method to bypass the BBB and deliver therapeutics directly to the brain. nih.govnih.gov

For piperazine-2,5-diones, the use of combined niosomal and chitosan formulations may enhance their ability to cross the BBB. nih.gov This improvement in CNS penetration could make such formulations a promising treatment option for various neurological conditions. nih.gov

Advanced Analytical and Spectroscopic Research

NMR Spectroscopy for Isomer Identification (cis/trans) and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules, including the identification of isomers and the analysis of their conformations in solution. For substituted piperazine-2,5-diones, including the 3-benzyl derivative, NMR analysis is instrumental in distinguishing between cis and trans isomers that can arise from the substitution pattern on the piperazine (B1678402) ring. chemrxiv.org

Research has demonstrated that simple ¹H NMR analyses can effectively identify the cis and trans isomers of substituted piperazine-2,5-diones. chemrxiv.org These analyses, often corroborated by X-ray crystallography, have shown that specific synthetic routes, such as hydrogenation, can lead to the preferential formation of the cis isomer. chemrxiv.org

Furthermore, temperature-dependent ¹H NMR spectroscopy is employed to study the conformational behavior of piperazine derivatives. rsc.orgresearchgate.net Molecules like 3-benzyl-piperazine-2,5-dione exist as conformers at room temperature due to the restricted rotation around the partial double bond of the amide group within the piperazine ring. researchgate.netnih.gov The interconversion of the piperazine chair conformations can also be observed and quantified. By determining the coalescence temperatures (TC), the activation energy barriers (ΔG‡) for both amide bond rotation and ring inversion can be calculated, providing valuable insights into the molecule's dynamic nature in solution. rsc.orgresearchgate.net For some N-benzoylated piperazines, these energy barriers have been found to be between 56 and 80 kJ mol⁻¹. rsc.orgresearchgate.net

Table 1: Representative NMR Data for Piperazine Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 2.5 - 4.0 (piperazine ring protons) | Isomer identification (cis/trans), conformational analysis (chair interconversion), coupling constants provide dihedral angles. |

| ¹³C | Varies | Carbon skeleton framework, presence of carbonyl groups. |

| ¹⁵N | Varies | Information on the nitrogen environment within the amide bonds. |

Note: Specific chemical shifts for 3-Benzyl-piperazine-2,5-dione can be found in spectral databases. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For 3-Benzyl-piperazine-2,5-dione, the molecular weight is a fundamental property that can be precisely measured. nih.govbldpharm.com

The fragmentation patterns observed in the mass spectrum provide significant structural information. When a molecule like 3-benzyl-piperazine-2,5-dione is ionized in a mass spectrometer, the molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the original structure.

Common fragmentation patterns for piperazine derivatives often involve the cleavage of the piperazine ring and the loss of substituents. researchgate.netresearchgate.net For instance, in substituted benzylpiperazines, fragment ions arising from the fragmentation of the piperazine ring are commonly observed. researchgate.net The study of these patterns is crucial for the structural confirmation of the compound and for distinguishing it from its isomers. researchgate.net

Table 2: Key Mass Spectrometry Data for 3-Benzyl-piperazine-2,5-dione

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | nih.gov |

| Molecular Weight | 204.22 g/mol | nih.gov |

| Exact Mass | 204.089877630 Da | nih.gov |

UV-Vis Spectroscopy for Optical Properties and Band Gap Energy

UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule and to determine its optical properties. The absorption of ultraviolet or visible light by 3-benzyl-piperazine-2,5-dione corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the presence of chromophores, such as the benzene (B151609) ring and the carbonyl groups in the molecule.

The data obtained from UV-Vis spectroscopy can also be used to estimate the optical band gap energy of the material, which is a key parameter in understanding its electronic behavior and potential for applications in optoelectronics.

FT-IR and FT-Raman Spectroscopy for Functional Group and Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule and to analyze its vibrational modes. ultraphysicalsciences.orgnih.govnih.gov

In the FT-IR spectrum of 3-benzyl-piperazine-2,5-dione, characteristic absorption bands for the functional groups are expected. pressbooks.publibretexts.orgdocbrown.info For example, the N-H stretching vibrations of the amide groups typically appear in the region of 3300-3500 cm⁻¹. libretexts.org The C=O stretching vibrations of the two amide carbonyl groups are easily identifiable due to their strong intensity, usually in the range of 1670-1780 cm⁻¹. pressbooks.publibretexts.org The C-H stretching vibrations of the aromatic ring and the aliphatic parts of the molecule will also be present. libretexts.org

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. ultraphysicalsciences.orgnih.gov The analysis of both FT-IR and FT-Raman spectra, often aided by theoretical calculations using methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of the molecule. ultraphysicalsciences.orgnih.govnih.govresearchgate.net This detailed vibrational analysis provides a deeper understanding of the molecular structure and bonding. nih.gov

Table 3: Characteristic Vibrational Frequencies for 3-Benzyl-piperazine-2,5-dione Functional Groups

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |

| N-H (amide) | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (amide) | 1670 - 1780 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Ring Stretching |

Surface-Enhanced Raman Spectroscopy (SERS) for Detection and Quantification

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used for the detection and quantification of molecules, even at very low concentrations. bu.edu SERS utilizes the enhancement of the Raman scattering signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. bu.eduresearchgate.net

For piperazine derivatives, SERS has been investigated as a rapid and effective method for qualitative analysis. bu.edu The unique SERS spectrum of a molecule serves as a chemical fingerprint, allowing for its specific identification. bu.edu The technique often requires minimal sample preparation and can provide enhancement factors of up to 10⁸ compared to conventional Raman spectroscopy. bu.edu

In the context of 3-benzyl-piperazine-2,5-dione, SERS could potentially be employed for trace-level detection. The interaction of the molecule with the metal nanoparticles can also provide insights into its orientation and adsorption behavior on the surface. researchgate.netresearchgate.net

Future Research Directions and Therapeutic Applications

Development of Novel Therapeutic Agents for Untreated Diseases

The 2,5-diketopiperazine (2,5-DKP) core is a versatile scaffold for developing new drugs. mdpi.com Researchers are increasingly interested in creating novel lipophilic compounds with a central piperazine-2,5-dione ring, as enhanced lipophilicity has been shown to be beneficial for anticancer activity. mdpi.comnih.gov

Anticancer Applications: Significant research has focused on modifying the 3-benzyl-piperazine-2,5-dione structure to create potent anticancer agents. mdpi.comnih.gov A study focused on designing and synthesizing fourteen new 3,6-diunsaturated 2,5-diketopiperazine derivatives as potential treatments for A549 (lung cancer) and HeLa (cervical cancer) cell lines. mdpi.com The findings indicated that several derivatives exhibited moderate to good anticancer capabilities. mdpi.com Notably, a derivative featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene groups at the 3 and 6 positions of the DKP ring, respectively, demonstrated significant inhibitory activity against both cancer cell lines and could be a candidate for further development. mdpi.com

Another avenue of research involves the synthesis of (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione, a derivative that has shown potential as an anti-colorectal cancer agent. nih.govresearchgate.net Encapsulating this compound in chitosan-coated niosomes is being explored to enhance its delivery and pharmacokinetic properties. nih.gov

Anticancer Activity of Selected 3,6-diunsaturated 2,5-diketopiperazine Derivatives

IC50 values (μM) representing the concentration required to inhibit 50% of cell growth for A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines.

| Compound | Substituents on 2,5-DKP Ring | A549 IC50 (μM) | HeLa IC50 (μM) | Reference |

|---|---|---|---|---|

| 6 | 3-nitrobenzylidene, 2-methoxybenzylidene | 2.8 | 2.6 | mdpi.com |

| 8 | naphthalen-1-ylmethylene, 3-bromobenzylidene | 4.0 | 4.6 | mdpi.com |

| 9 | naphthalen-1-ylmethylene, 4-bromobenzylidene | 4.4 | 4.8 | mdpi.com |

| 10 | naphthalen-1-ylmethylene, 4-chlorobenzylidene | 4.6 | 4.2 | mdpi.com |

| 11 | naphthalen-1-ylmethylene, 2-methoxybenzylidene | 1.2 | 0.7 | mdpi.com |

| 12 | naphthalen-1-ylmethylene, 3-methoxybenzylidene | 8.9 | 5.9 | mdpi.com |

| 14 | naphthalen-1-ylmethylene, 2-(trifluoromethyl)benzylidene | 1.8 | 1.5 | mdpi.com |

Other Therapeutic Areas: The therapeutic potential of this scaffold extends beyond oncology. Derivatives are being investigated for a range of conditions:

Neurological Disorders: 3-Benzyl-piperazine-2,5-dione has been used as a chemical starting point for the synthesis of dopamine (B1211576) D3 receptor ligands, which are targets for developing antipsychotic agents with potentially fewer side effects than existing treatments. google.comgoogle.com

Infectious Diseases: The broader class of piperazine (B1678402) derivatives has shown significant antimicrobial and antifungal properties. researchgate.net Specific research into 3-benzyl-piperazine-2,5-dione analogs could yield novel antibiotics or antifungals. researchgate.net

Immunosuppression: Piperazine-2,5-dione derivatives isolated from fungi have demonstrated potential immunosuppressive activity, an area of interest for treating autoimmune diseases and preventing transplant rejection. nih.gov

Exploration of Combination Therapies

The use of combination therapies is a cornerstone of modern medicine, particularly in cancer treatment, to enhance efficacy and overcome drug resistance. While many piperazine derivatives are used in combination with other drugs, specific research on combination therapies involving 3-benzyl-piperazine-2,5-dione is still limited. google.comresearchgate.net For instance, dopamine antagonists, a class of drugs for which 3-benzyl-piperazine-2,5-dione is a precursor, are sometimes used with 5HT3 antagonists to manage nausea. google.com However, dedicated studies to identify synergistic or additive effects of 3-benzyl-piperazine-2,5-dione with existing therapeutic agents have not been extensively reported. This represents a significant and promising area for future research, especially for its anticancer derivatives.

Investigation of Environmental Impact and Degradation Pathways

The environmental journey of 3-benzyl-piperazine-2,5-dione is a subject of dual focus: its role as a natural biocontrol agent and the potential ecological impact of piperazine-based compounds.

Algicidal Activity: Several studies have identified 3-benzyl-piperazine-2,5-dione as a natural algicidal compound produced by freshwater bacteria, such as Aeromonas sp. strain GLY-2107. scirp.orgnih.govscirp.org This compound has demonstrated potent activity against Microcystis aeruginosa, a dominant and harmful cyanobacterium responsible for toxic algal blooms in bodies of water like Lake Taihu. researchgate.netresearchgate.net The compound's ability to control these blooms suggests a potential application as an environmentally friendly alternative to harsh chemical algaecides. scirp.orgresearchgate.net

Algicidal Activity of 3-Benzyl-piperazine-2,5-dione

Effective concentration (EC50) required to achieve 50% of the maximal algicidal effect against the cyanobacterium Microcystis aeruginosa.

| Compound | Producing Organism | Target Organism | EC50 (24h) | Reference |

|---|---|---|---|---|

| 3-Benzyl-piperazine-2,5-dione | Aeromonas sp. GLY-2107 | Microcystis aeruginosa | 4.72 µg/mL | researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net |

Environmental Fate and Degradation: Despite its natural origins, the broader class of piperazine compounds raises some environmental considerations. Piperazine itself has been shown to have low biodegradability. researchgate.net While it is relatively resistant to thermal degradation, its persistence could be a concern. researchgate.net The degradation of piperazine in industrial settings, such as in CO2 capture systems, can occur through thermal and oxidative pathways. researchgate.net Furthermore, piperazine has been reported to cause allergic reactions in some individuals, highlighting a potential human health impact from environmental or occupational exposure. nih.gov The specific degradation pathways and long-term environmental fate of 3-benzyl-piperazine-2,5-dione have not been fully elucidated and warrant further investigation, particularly if it is to be used on a large scale for bloom control. researchgate.net

Further Elucidation of Mechanisms of Action for Diverse Biological Activities

Understanding how 3-benzyl-piperazine-2,5-dione and its derivatives exert their biological effects is crucial for their development as therapeutic agents.

Anticancer Mechanism: For the anticancer derivatives of 3-benzyl-piperazine-2,5-dione, the mechanism has been shown to involve the induction of apoptosis (programmed cell death) and the ability to halt the cell cycle, specifically in the G2/M phase, preventing cancer cells from dividing. mdpi.com

Algicidal Mechanism: The production of 3-benzyl-piperazine-2,5-dione by Aeromonas sp. is regulated by a bacterial communication system known as quorum sensing (QS). researchgate.netmdpi.com Specifically, the production of this algicide appears to be negatively controlled by the C4-HSL quorum-sensing signal molecule. researchgate.net This regulatory mechanism is a key area of study for controlling harmful algal blooms. researchgate.netmdpi.com

General Piperazine Mechanisms: The parent piperazine structure is known to act as an agonist on inhibitory GABA (γ-aminobutyric acid) receptors in parasites, leading to paralysis, which explains its anthelmintic properties. wikipedia.org Additionally, many piperazine derivatives exhibit stimulant effects on the central nervous system by interacting with dopaminergic, noradrenergic, and serotoninergic systems. nih.gov Exploring whether these general mechanisms apply to 3-benzyl-piperazine-2,5-dione could reveal new therapeutic possibilities.

Computational and Theoretical Studies for Predicting Novel Activities

Computational chemistry and modeling are powerful tools for accelerating drug discovery and understanding molecular interactions. For piperazine derivatives, these methods are already proving invaluable.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies have been successfully used to correlate the chemical structures of piperazine derivatives with their biological activities, such as antihistamine and antibradykinin effects. nih.gov These models help identify the key electrostatic and steric features required for a compound to be effective, guiding the design of more potent molecules. nih.gov

ADME Prediction: Theoretical studies are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. science.gov Such analyses for a series of piperazine derivatives predicted a favorable profile, including the potential for crossing the blood-brain barrier, which is crucial for developing drugs targeting the central nervous system. science.gov

Peptidomimetics and Risk Assessment: Computational studies have also shown that piperazine-based scaffolds can mimic the secondary structures of peptides, making them useful for designing molecules that can modulate protein-protein interactions. science.gov Furthermore, in the environmental field, QSAR-based predictions are often used to estimate the Predicted No-Effect Concentrations (PNECs) for chemicals, providing a preliminary assessment of environmental risk in the absence of extensive experimental data. researchgate.net Continued application of these computational approaches will be essential for predicting new biological activities, optimizing drug candidates, and evaluating the environmental safety of 3-benzyl-piperazine-2,5-dione and its analogs.

Q & A

Q. How do structural modifications (e.g., halogenation or arylpiperazine substitution) affect 5-HT₁A/SERT receptor affinity in diketopiperazine analogs?

- Methodological Answer : used radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A, ³H-paroxetine for SERT) to quantify affinity. Introducing 4-fluorobenzyl groups increased SERT inhibition (Ki < 50 nM), while indolylmethyl substitutions enhanced 5-HT₁A binding . Molecular dynamics simulations further rationalized steric and electronic interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.